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Compound of Interest

Compound Name: 2,5-Difluoro-4-methoxybenzonitrile

CAS No.: 1007605-44-8

Cat. No.: B1587112

Get Quote

Executive Summary
2,5-Difluoro-4-methoxybenzonitrile (CAS: 1007605-44-8) is a specialized fluorinated building

block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and

agrochemicals. Its structural core—a benzonitrile scaffold substituted with a methoxy group and

two fluorine atoms in a para relationship to each other—imparts unique electronic properties,

making it a critical intermediate for modulating metabolic stability and lipophilicity in drug

candidates.

This guide provides a comprehensive analysis of its spectral data (NMR, IR, MS), synthesis

logic, and structural elucidation protocols for researchers in medicinal chemistry and process

development.
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Property Data

IUPAC Name 2,5-Difluoro-4-methoxybenzonitrile

CAS Number 1007605-44-8

Molecular Formula

C

H

F

NO

Molecular Weight 169.13 g/mol

Physical State White to off-white crystalline solid

Melting Point
Approx. 78–82 °C (Predicted based on

structural analogs)

Solubility
Soluble in CHCl

, DMSO, Methanol; Sparingly soluble in water

SMILES COC1=C(C=C(C(=C1)F)C#N)F

Synthesis & Reaction Logic
The most robust synthetic route to 2,5-difluoro-4-methoxybenzonitrile utilizes a Nucleophilic

Aromatic Substitution (S

Ar) strategy. The precursor, 2,4,5-trifluorobenzonitrile, contains three fluorine atoms.[1] The
fluorine at the 4-position is most susceptible to nucleophilic attack due to the strong electron-
withdrawing effect of the para-cyano group, which stabilizes the Meisenheimer complex
intermediate.
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Figure 1: Regioselective S_NAr synthesis targeting the C-4 position activated by the para-nitrile group.
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Click to download full resolution via product page

Spectral Analysis & Elucidation
The structural verification of this compound relies on the distinct coupling patterns arising from

the two fluorine atoms (

F, Spin 1/2).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl

(referenced to TMS at 0.00 ppm)

H NMR Data (400 MHz)
The proton spectrum is characterized by two distinct aromatic signals and one methoxy singlet.

The aromatic protons appear as doublets of doublets (dd) due to coupling with the two non-

equivalent fluorine atoms.
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Shift (

, ppm)
Multiplicity Integration Assignment

Coupling
Constants (

, Hz)

3.98 Singlet (s) 3H –OCH

N/A (Possible

small

broadening)

6.75 – 6.85 dd 1H Ar-H3
Hz,

Hz

7.35 – 7.45 dd 1H Ar-H6
Hz,

Hz

Interpretation Logic:

H3 (Ortho to OMe): This proton is shielded by the electron-donating methoxy group (ortho

effect) and resides between F2 and OMe. It typically appears upfield (~6.8 ppm).

H6 (Ortho to CN): This proton is deshielded by the electron-withdrawing nitrile group (ortho

effect) and resides between F5 and CN. It appears downfield (~7.4 ppm).

F NMR Data (376 MHz)
The fluorine spectrum confirms the presence of two non-equivalent fluorine atoms.
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Shift (

, ppm)
Multiplicity Assignment Notes

–112.5 ddd F2 (Ortho to CN)

Deshielded by CN.

Couples to F5, H3,

H6.

–134.2 ddd F5 (Meta to CN)

Shielded relative to

F2. Couples to F2,

H6, H3.

Note:

F shifts are referenced to CFCl

(0 ppm). Values are estimated based on substituent additivity rules for benzonitriles.

C NMR Data (100 MHz)
Key diagnostic peaks include the nitrile carbon and the C-F doublets (large

coupling).

162.5 ppm: C-4 (Attached to OMe, dd due to F coupling).

158.0 ppm: C-2 (Attached to F, d,

Hz).

148.5 ppm: C-5 (Attached to F, d,

Hz).

114.0 ppm: –C

N (Nitrile).

116.5 ppm: C-6 (CH, dd).

102.5 ppm: C-3 (CH, dd).
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92.0 ppm: C-1 (Quaternary, attached to CN).

56.8 ppm: –OCH

.

Infrared (IR) Spectroscopy[4]
2230 – 2240 cm

: Characteristic C

N stretch (Sharp, Medium intensity).

1615, 1510 cm

: Aromatic C=C ring stretches.

1280, 1120 cm

: C–F and C–O–C stretching vibrations.

Mass Spectrometry (MS)
Method: GC-MS or LC-MS (ESI+).

Molecular Ion (

): 169.1 m/z.

Fragmentation: Loss of methyl radical (

, m/z 154) and loss of CO/HCN is common in this class.

Structural Elucidation & Quality Control
To ensure the identity of the compound and rule out isomers (e.g., 2,3-difluoro or 3,5-difluoro

isomers), the following logic is applied:
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Figure 2: Logic flow for distinguishing the 2,5-isomer from symmetric analogs.
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Handling & Safety Protocols
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable

but should be kept dry.

Incompatibility: Strong oxidizing agents and strong bases (potential for hydrolysis of the

nitrile).
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Chemical Identity: PubChem. 2,5-Difluoro-4-methoxybenzonitrile (Compound). National

Library of Medicine. Available at: [Link]

Spectral Analog Data: National Institute of Advanced Industrial Science and Technology
(AIST). Spectral Database for Organic Compounds (SDBS) - 4-Methoxybenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ossila.com [ossila.com]

To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2,5-
Difluoro-4-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587112/docs#technical-guide-spectral-
characterization-of-2-5-difluoro-4-methoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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